(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Bioisostere Aqueous solubility Lipophilicity

(1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS 2098092-59-0) is a heterocyclic primary amine building block featuring the fused imidazo[1,2-b]pyrazole bicyclic core with an N-cyclopropylmethyl substituent at position 1 and a methanamine group at position 7. Its molecular formula is C10H14N4 with a molecular weight of 190.25 g/mol, supplied at a minimum purity of 95% by Biosynth.

Molecular Formula C10H14N4
Molecular Weight 190.25 g/mol
CAS No. 2098092-59-0
Cat. No. B1480875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
CAS2098092-59-0
Molecular FormulaC10H14N4
Molecular Weight190.25 g/mol
Structural Identifiers
SMILESC1CC1CN2C=CN3C2=C(C=N3)CN
InChIInChI=1S/C10H14N4/c11-5-9-6-12-14-4-3-13(10(9)14)7-8-1-2-8/h3-4,6,8H,1-2,5,7,11H2
InChIKeyMKACSOAYPQIRBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS 2098092-59-0): Core Identity and Physicochemical Baseline for Procurement Evaluation


(1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS 2098092-59-0) is a heterocyclic primary amine building block featuring the fused imidazo[1,2-b]pyrazole bicyclic core with an N-cyclopropylmethyl substituent at position 1 and a methanamine group at position 7 . Its molecular formula is C10H14N4 with a molecular weight of 190.25 g/mol, supplied at a minimum purity of 95% by Biosynth . The imidazo[1,2-b]pyrazole scaffold is recognized as a non-classical bioisostere of the indole ring system, offering differentiated physicochemical properties relevant to medicinal chemistry and drug discovery [1].

Why Generic Substitution Fails for (1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine: Regiochemistry, Scaffold Identity, and N-Substitution Define Selection-Relevant Differentiation


This compound cannot be interchangeably substituted with in-class analogs because three independent structural features jointly dictate its utility: (i) the imidazo[1,2-b]pyrazole scaffold confers a quantifiable aqueous solubility advantage over indole-based building blocks—a 13.3-fold increase in solubility (226 vs. 17 µM at pH 6.8) with a corresponding log D reduction of 1.5 units [1]; (ii) the 7-yl methanamine regiochemistry is structurally distinct from the more commonly listed 6-yl regioisomer (CAS 2098139-76-3), providing a different vector for derivatization and potential target engagement ; and (iii) the N-cyclopropylmethyl group introduces lipophilicity modulation relative to the unsubstituted parent scaffold (MW 190.25 vs. 136.15 g/mol) . Generic substitution among regioisomers or N-substituted analogs risks altering the spatial orientation of the amine handle and the overall physicochemical profile, undermining SAR reproducibility.

Product-Specific Quantitative Evidence Guide: (1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine vs. Closest Analogs


Aqueous Solubility Advantage: Imidazo[1,2-b]pyrazole Scaffold vs. Indole Scaffold

In a direct head-to-head comparison of matched molecular pairs, the imidazo[1,2-b]pyrazole scaffold demonstrated a 13.3-fold improvement in aqueous solubility relative to the indole scaffold. The imidazo[1,2-b]pyrazole analogue of the 5-HT2A antagonist pruvanserin exhibited solubility of 226 µM at pH 6.8, compared to only 17 µM for the indole-based parent drug [1]. This solubility gain was accompanied by a substantial reduction in lipophilicity (log D @ pH 7.4 of 2.0 for the imidazo[1,2-b]pyrazole isostere vs. 3.5 for the indole drug) and a shift in pKa (7.3 vs. 6.4) [1]. While this comparison uses a more elaborated drug-like molecule rather than the bare building block, the scaffold-intrinsic contribution to improved solubility is directly transferable, as the fused imidazole-pyrazole ring system bears an additional nitrogen that increases hydrogen-bonding capacity and reduces log D relative to indole [2].

Bioisostere Aqueous solubility Lipophilicity Physicochemical profiling

Regiochemical Differentiation: 7-yl Methanamine (Target) vs. 6-yl Methanamine (Common Regioisomer)

The target compound (CAS 2098092-59-0) bears the methanamine group at the 7-position of the imidazo[1,2-b]pyrazole ring, whereas the more widely stocked regioisomer (CAS 2098139-76-3) carries it at the 6-position . These two compounds share identical molecular formula (C10H14N4) and molecular weight (190.25 g/mol) but possess distinct InChI Keys (MKACSOAYPQIRBB-UHFFFAOYSA-N for the 7-yl vs. WUULOLMVOODEHC-UHFFFAOYSA-N for the 6-yl), confirming they are non-interchangeable positional isomers . In the imidazo[1,2-b]pyrazole ring system, the 6- and 7-positions are electronically and sterically non-equivalent: the 7-position is adjacent to the bridgehead nitrogen and within the pyrazole ring, whereas the 6-position is on the imidazole ring [1]. This positional difference changes the trajectory vector of the primary amine, which directly impacts the geometry of derived amides, ureas, and sulfonamides in library synthesis and can alter target binding in SAR campaigns [1].

Regiochemistry Positional isomer Derivatization vector Structure-activity relationship

N-Cyclopropylmethyl Lipophilicity Modulation vs. Unsubstituted Parent Scaffold

The N-cyclopropylmethyl substituent on the target compound introduces a measurable increase in molecular weight (190.25 vs. 136.15 g/mol) and theoretical lipophilicity compared to the unsubstituted parent scaffold (1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS 933697-73-5) . While experimentally measured log D values for these specific building blocks are not available in the open literature, the cyclopropylmethyl group is well-established in medicinal chemistry to provide a balance between lipophilicity and metabolic stability that is distinct from simple methyl, ethyl, or isobutyl N-substituents [1]. The cyclopropyl ring introduces conformational constraint and can shield the adjacent nitrogen from oxidative metabolism, while the methylene spacer preserves conformational flexibility at the point of attachment to the heterocyclic core [1]. Among commercially tracked cyclopropylmethyl-imidazo[1,2-b]pyrazole building blocks in the CAS 20980xx series, compounds bearing this N-substituent are associated with kinase inhibitor and GPCR modulator research programs [2].

Lipophilicity N-alkyl substitution Cyclopropylmethyl Physicochemical tuning

Primary Amine Derivatization Versatility: Enabling Amide, Urea, and Reductive Amination Chemistry

The methanamine (–CH2NH2) group at position 7 of the target compound provides a primary amine handle that is geometrically distinct from the 6-yl regioisomer and is suitable for a range of robust derivatization chemistries. Primary aliphatic amines on heterocyclic scaffolds are established substrates for amide coupling (HATU/EDC-mediated), sulfonamide formation, reductive amination with aldehydes, and urea synthesis with isocyanates, with reported yields for reductive amination on analogous imidazo[1,2-b]pyrazole substrates reaching 80–95% using NaBH3CN in methanol . In the context of the imidazo[1,2-b]pyrazole-7-carboxamide series, sub-micromolar antiproliferative activities have been reported (e.g., IC50 = 0.183 µM against HL-60 leukemia cells for compound 63) , demonstrating that the 7-position vector can productively engage biological targets when elaborated. The target compound's primary amine serves as the entry point for constructing such carboxamide libraries, with the cyclopropylmethyl group at N-1 providing a distinct substitution pattern relative to the methyl-substituted analogs used in published SAR studies .

Amine derivatization Amide coupling Library synthesis Building block utility

Sourcing and Purity Benchmarking: Biosynth Supply with 95% Minimum Purity

The target compound is supplied by Biosynth (via CymitQuimica, Ref. 3D-YID09259) with a minimum purity specification of 95% . This purity level is consistent with the research-grade standard for imidazo[1,2-b]pyrazole building blocks across vendors . However, the product is currently listed as 'Discontinued' on the CymitQuimica platform, indicating that procurement may require engaging Biosynth directly or identifying alternative suppliers . By comparison, the 6-yl regioisomer (CAS 2098139-76-3) is listed as 'In Stock' at Smolecule (Catalog S939074) , suggesting that the 7-yl isomer is the less commonly inventoried form. This supply asymmetry may reflect differential demand patterns in research programs, where 6-substituted imidazo[1,2-b]pyrazoles have been more extensively explored in kinase inhibitor patents and the 7-yl variant represents a less-traveled region of chemical space [1].

Purity specification Vendor sourcing Research-grade quality Procurement

Tautomeric and Regioisomeric Complexity: Synthesis Selectivity Considerations

The imidazo[1,2-b]pyrazole scaffold presents inherent synthetic complexity due to the potential for tautomerism (1H- vs. 5H- forms) and regioisomer formation during cyclization reactions [1]. The GBB (Gröbke–Blackburn–Bienaymé) three-component reaction commonly used to construct this scaffold can yield mixtures of regioisomers when applied to functionalized pyrazoles, with up to four tautomeric forms per regioisomer [1]. For the target compound, the position of the methanamine group at C-7 is established during the core construction step and cannot be altered post-synthetically, making the regiochemical integrity of the purchased building block critical . The fact that the compound is sourced through Biosynth, with an associated MDL registry number and defined InChI Key (MKACSOAYPQIRBB-UHFFFAOYSA-N), provides structural authentication that supports batch-to-batch reproducibility—an important consideration given the documented challenges in regioselective synthesis of this scaffold class .

Tautomerism Regioselectivity Synthetic accessibility Quality control

Best Research and Industrial Application Scenarios for (1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine


Indole-to-Imidazo[1,2-b]pyrazole Bioisostere Replacement in Kinase or GPCR Lead Optimization Programs

For medicinal chemistry teams seeking to improve the aqueous solubility and reduce the lipophilicity of indole-containing lead series, this compound serves as a key intermediate for constructing the imidazo[1,2-b]pyrazole isostere with a 7-position derivatization handle. The scaffold-intrinsic 13.3-fold solubility gain demonstrated in the pruvanserin matched-pair study (226 vs. 17 µM at pH 6.8) provides a quantitative rationale for scaffold hopping [1]. The N-cyclopropylmethyl group at position 1 and the primary amine at position 7 together enable exploration of a distinct substitution vector space relative to the more commonly exploited 6-substituted imidazo[1,2-b]pyrazoles prevalent in BTK and ROS1 kinase inhibitor patents .

Parallel Amide Library Synthesis via 7-Position Methanamine Derivatization

The primary amine at the 7-position is ideally positioned for high-throughput amide coupling with diverse carboxylic acid building blocks, enabling the rapid construction of imidazo[1,2-b]pyrazole-7-carboxamide libraries. Published SAR on the 7-carboxamide series has yielded compounds with sub-micromolar antiproliferative activity (IC50 = 0.183 µM against HL-60) [1], validating the biological relevance of this vector. The cyclopropylmethyl N-substituent differentiates the resulting library from methyl-substituted analogs, accessing a lipophilicity range that is intermediate between unsubstituted (MW 136.15) and 6-methyl-substituted (MW 204.27) scaffolds .

Chemical Probe Design Targeting Under-Explored 7-Substituted Imidazo[1,2-b]pyrazole Chemical Space

The majority of published imidazo[1,2-b]pyrazole kinase inhibitors and anti-inflammatory agents feature substitution at the 6-position, reflecting the synthetic accessibility of 6-functionalized precursors [1]. The 7-yl methanamine regioisomer represents a less congested region of chemical space, offering opportunities for discovering novel intellectual property and unique selectivity profiles. The discontinued status of this building block at primary vendors further reduces the likelihood of parallel discovery by competing groups , making it strategically valuable for organizations seeking differentiation in crowded target landscapes such as CLK, BTK, or ROS1 kinase inhibition [1].

Synthetic Methodology Development for Regioselective Imidazo[1,2-b]pyrazole Functionalization

Given the documented challenges in achieving regioselective functionalization of the imidazo[1,2-b]pyrazole scaffold—where GBB cyclizations can produce mixtures of 1H-/5H- tautomers and 6-/7-regioisomers [1]—this authenticated single-regioisomer building block provides a well-defined starting point for developing and validating new synthetic methodologies. Researchers can benchmark the regiochemical fidelity of novel C–H activation, cross-coupling, or metalation protocols against the structurally confirmed 7-yl methanamine isomer, using the distinct InChI Key (MKACSOAYPQIRBB-UHFFFAOYSA-N) as an unambiguous identity tag .

Quote Request

Request a Quote for (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.